N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
The structural analysis of chlorophenyl-thiazolyl acetamide derivatives has been a focus to understand their molecular geometry, crystalline forms, and intermolecular interactions. For instance, studies on compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide showcase the orientation of chlorophenyl and thiazole rings and their implications on molecular properties. This foundational knowledge aids in predicting the behavior of similar compounds in various solvents and conditions (Saravanan et al., 2016).
Synthesis and Chemical Reactivity
The synthesis of thiazolyl acetamide derivatives, including methods for introducing various substituents into the thiazole ring, is crucial for developing compounds with potential biological activities. For example, research into the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives explores carbodiimide condensation as a strategy for creating novel compounds, which may offer insights into designing and synthesizing the compound of interest (Yu et al., 2014).
Antimicrobial Activities
The exploration of antimicrobial properties in thiazole-containing compounds is a significant application area. Studies, such as those on thiazoles and their fused derivatives, have demonstrated potential antimicrobial activities against a variety of bacterial and fungal pathogens. This suggests that similar acetamide derivatives could also possess antimicrobial properties and warrant further investigation (Wardkhan et al., 2008).
Pharmacological Evaluation
Pharmacological assessments of thiazolyl acetamide derivatives have included their potential analgesic and anti-inflammatory activities. Such studies not only elucidate the therapeutic potential of these compounds but also provide a basis for further research into their mechanism of action and effectiveness in various models of pain and inflammation (Kumar & Mishra, 2020).
Molecular Docking and Theoretical Studies
Computational studies, including molecular docking and quantum mechanical analyses, have become integral in predicting the interaction of thiazolyl acetamide derivatives with biological targets. Such studies offer insights into the binding efficiency, potential biological activities, and optimization strategies for enhancing activity (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . For instance, a structurally related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, is known to be a high-affinity and selective ligand for the dopamine D(4) receptor .
Mode of Action
It’s likely that it interacts with its target receptor, inducing conformational changes that affect the receptor’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-17-4-2-3-5-18(17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOPJRSUYOBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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